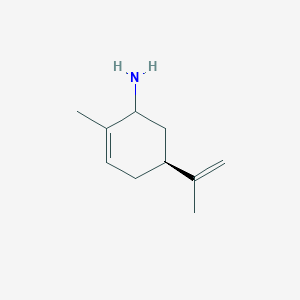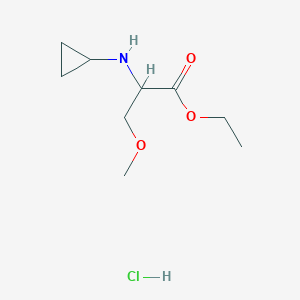
(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is an organic compound that belongs to the class of cyclohexenes. This compound features a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group, along with an amine functional group. The stereochemistry of the compound is specified by the (5S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group transformations to introduce the amine group. The reaction conditions typically involve the use of catalysts, such as transition metal complexes, and specific temperature and pressure conditions to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The choice of catalysts, solvents, and reaction conditions is critical to achieving high efficiency and selectivity in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions may vary from mild to harsh, depending on the desired product.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the interactions between small molecules and biological macromolecules.
Medicine: The compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.
Mécanisme D'action
The mechanism by which (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s amine group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The cyclohexene ring and substituents may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine: The enantiomer of the compound, differing in the spatial arrangement of the substituents around the chiral center.
2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine: A compound with the same substituents but lacking the stereochemical specification.
2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-amine: A saturated analog of the compound, with a cyclohexane ring instead of a cyclohexene ring.
Uniqueness
(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with molecular targets
Propriétés
IUPAC Name |
(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-10H,1,5-6,11H2,2-3H3/t9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNFAYCKTIZINB-RGURZIINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1N)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1N)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2570111.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2570113.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570118.png)

![2-{[3-(2-methoxy-5-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2570122.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2570124.png)

![1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2570127.png)

![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2570132.png)

